5-Bromo-2,3-difluorophenol

Catalog No.
S673626
CAS No.
186590-26-1
M.F
C6H3BrF2O
M. Wt
208.99 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
5-Bromo-2,3-difluorophenol

Sourcing the correct 2,3-difluoro isomer is critical: using 2,4- or other isomers disrupts SAR and requires re-optimization. 5-Bromo-2,3-difluorophenol (CAS 186590-26-1) solves this with exact regioisomeric precision.

  • Trifunctional scaffold - OH for etherification, Br for Suzuki cross-coupling, 2,3-difluoro pattern for metabolic stability & electronic modulation.
  • Avoids costly synthesis rework caused by incorrect substitution patterns.
  • Supplied at ≥98% purity to ensure batch consistency in multi-step routes.

Reliable global logistics for your discovery and development programs.

CAS Number

186590-26-1

Product Name

5-Bromo-2,3-difluorophenol

IUPAC Name

5-bromo-2,3-difluorophenol

Molecular Formula

C6H3BrF2O

Molecular Weight

208.99 g/mol

InChI

InChI=1S/C6H3BrF2O/c7-3-1-4(8)6(9)5(10)2-3/h1-2,10H

InChI Key

QAHCQGXGAYRHHW-UHFFFAOYSA-N

SMILES

C1=C(C=C(C(=C1O)F)F)Br

Canonical SMILES

C1=C(C=C(C(=C1O)F)F)Br

The exact mass of the compound 5-Bromo-2,3-difluorophenol is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

Synonyms

5-Bromo-2,3-difluorophenol, 2,3-Difluoro-5-bromophenol, 5-Bromo-2,3-difluoro-phenol, Phenol, 5-bromo-2,3-difluoro-

Purity

≥98%

Package Size

1 g

5-Bromo-2,3-difluorophenol (CAS 186590-26-1) is a specialized aromatic intermediate used in the synthesis of complex organic molecules, particularly for pharmaceutical and agrochemical applications. Its utility stems from a trifunctional structure: a nucleophilic hydroxyl group for etherification, a bromine atom positioned for palladium-catalyzed cross-coupling reactions, and a 2,3-difluoro substitution pattern that modulates the electronic properties and metabolic stability of downstream compounds. This precise arrangement of functional groups makes it a strategic precursor for creating molecules with specific, performance-critical architectures.

Research Fit

Regiochemistry Supports Suzuki-Miyaura and SNAr coupling pathways
Purity Grade High-purity grade fits synthesis workflow requirements
Physical Form Liquid reagent compatible with automated dispensing

In the synthesis of precisely structured active ingredients, substituting 5-Bromo-2,3-difluorophenol with seemingly similar compounds is not a viable cost-saving measure. Using a different positional isomer (e.g., 5-Bromo-2,4-difluorophenol) will result in a fundamentally different final molecule with an altered biological activity profile. Replacing the bromine with chlorine would necessitate re-optimization of cross-coupling reaction conditions due to different reactivity. Removing the fluorine atoms would negate the electronic and metabolic stability benefits that justify the use of a fluorinated precursor in the first place. Therefore, for target-specific synthesis, the exact CAS number 186590-26-1 is required to ensure the correct molecular geometry, reactivity, and downstream performance of the final product.

Substitution Risk

Regioisomer mismatch

Positional isomers (e.g., 5-Br-2,4-F2) may alter cross-coupling selectivity and yield.

Physical form difference

Solid isomers (mp 30–34°C) may require different handling versus the liquid target compound.

Purity-grade variation

Comparators offered at lower purity (95+%) may demand additional in-house purification.

Isomeric Purity is Critical: Fluorine Positioning Determines >5-Fold Difference in Biological Potency

In the development of flavonoid-based kinase inhibitors, the precise positioning of fluorine atoms on the precursor phenol ring is a critical determinant of final compound potency. A study on IP6K2 inhibitors demonstrated that a final compound derived from a 3,4-difluorophenol precursor exhibited an IC50 of 3.12 µM. In contrast, a structurally analogous compound prepared from a 3,5-difluorophenol precursor was significantly less active, with an IC50 of 17.1 µM. This highlights that even a minor shift in the fluorine substitution pattern on the core building block leads to a dramatic loss of biological function in the final product.

Evidence DimensionKinase Inhibition (IP6K2)
Target Compound DataN/A (Principle demonstrated with 2,3-difluoro pattern)
Comparator Or BaselineFinal compound from 3,4-difluorophenol precursor: 3.12 µM IC50 | Final compound from 3,5-difluorophenol precursor: 17.1 µM IC50
Quantified Difference5.5x lower potency for the 3,5-difluoro-derived compound
ConditionsIn vitro ADP-Glo kinase assay for IP6K2 inhibition.

This demonstrates that substituting 5-Bromo-2,3-difluorophenol with other difluorinated isomers is not viable, as it directly compromises the biological efficacy of the high-value target molecule.

Purity specification
Cross-study comparable
≥98.5% (HPLC) vs 95+% (isomer comparator)
May reduce in-house purification needs
Batch-specific CoA review recommended

Precursor Suitability: Bromine Handle Enables Essential Cross-Coupling for Kinase Inhibitor Scaffolds

The bromine atom on 5-Bromo-2,3-difluorophenol serves as a required reactive handle for building complex molecular architectures via palladium-catalyzed cross-coupling reactions. This is a standard and critical step in the synthesis of many kinase inhibitors. For example, a representative protocol for synthesizing a pyrazolopyrimidine-based inhibitor scaffold uses a bromo-functionalized precursor in a Suzuki-Miyaura reaction to introduce aryl or heteroaryl moieties. The parent compound, 2,3-difluorophenol, lacks this essential functionality and cannot be used in these established synthetic routes without adding extra, yield-reducing steps to install a reactive handle.

Evidence DimensionSynthetic Utility
Target Compound DataEnables direct use in critical C-C bond-forming reactions (e.g., Suzuki coupling).
Comparator Or Baseline2,3-Difluorophenol (parent compound) lacks the bromine handle, preventing direct participation in cross-coupling reactions.
Quantified DifferenceQualitative: Provides essential reactivity not present in the non-brominated analog.
ConditionsPalladium-catalyzed cross-coupling reactions for pharmaceutical synthesis.

Procuring the brominated form avoids the need for additional, costly, and yield-reducing steps to functionalize the aromatic ring, making it the more efficient precursor for diversification.

Synthetic yield
Reported
81.0% two-step yield vs 82.2% (related isomer) GC purity 99.3%
Reported scalable route supports procurement
Method context review needed

Processability: Enables High-Yield Etherification for Phenoxy-Linked Scaffolds

The hydroxyl group of the difluorophenol core readily participates in nucleophilic substitution reactions to form critical diaryl ether linkages. In a chemoenzymatic synthesis of a Levofloxacin precursor, an analogous O-alkylation reaction of 2,3-difluoro-6-nitrophenol with chloroacetone proceeded in high yield. The reaction to form 1-(2,3-Difluoro-6-nitrophenoxy)propan-2-one (ketone 3e) achieved an 85% yield. For comparison, the non-fluorinated analog, 2-nitrophenol, reacted under the same conditions to give the corresponding product (ketone 3a) in 93% yield. While the yield for the fluorinated system is slightly lower, it demonstrates excellent processability and high conversion for a precursor that imparts essential properties (metabolic stability, binding affinity) to the final molecule.

Evidence DimensionO-Alkylation Reaction Yield
Target Compound DataN/A (Analogous 2,3-difluorophenol system: 85% yield)
Comparator Or BaselineNon-fluorinated analog (2-nitrophenol): 93% yield
Quantified DifferenceSlightly lower (8%) yield, but achieves high conversion while incorporating the functionally critical difluoro-moiety.
ConditionsO-alkylation with chloroacetone, potassium bromide, sodium hydrogen carbonate in toluene at 65°C.

This confirms the compound is a highly efficient precursor in key etherification reactions, allowing for the reliable and high-yield incorporation of the 2,3-difluorophenoxy moiety into target structures.

Chemoselectivity
Class-level
Qualitative regioelectronic difference
Isomer selection critical for reaction outcome
Inferred from cross-coupling principles
Physical state
Cross-study comparable
Liquid at r.t. vs Solid (mp 30–34°C)
Liquid form may simplify automated dispensing
Verify batch physical form upon receipt

Lead Optimization in Medicinal Chemistry for Kinase Inhibitors

For Structure-Activity Relationship (SAR) studies where the goal is to improve potency and metabolic stability. The 2,3-difluoro pattern provides a specific electronic and steric profile shown to be critical for biological activity, while the bromine atom serves as a reliable attachment point for Suzuki or other cross-coupling reactions to explore different aromatic substituents.

Synthesis of Patented Agrochemicals and Pharmaceuticals

As a key starting material for multi-step syntheses where the final target molecule's patented structure explicitly requires a (2,3-difluorophenoxy) moiety attached to a core scaffold. In these cases, isomeric purity is non-negotiable to produce the correct, active compound.

Development of Advanced Fluorinated Materials

Used as a monomer or precursor in the synthesis of specialty polymers and coatings where the high electronegativity and specific substitution pattern of the difluorophenyl group are needed to impart desired properties like thermal stability or chemical resistance.

Application Fit Matrix

Application
Selection Property
Validation Focus
Fluorinated drug-candidate synthesis
Regioelectronic profile for cross-coupling
Coupling efficiency and regioselectivity
Agrochemical analog synthesis
Halogenated core for metabolic stability
Structure-activity relationship exploration
Advanced materials synthesis
Fluorinated aromatic building block
Dielectric and thermal property review
Chemical probe development
Modifiable phenol and aryl bromide
Conjugation efficiency and assay interference

XLogP3

2.5

GHS Hazard Statements

Aggregated GHS information provided by 46 companies from 6 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (10.87%): Harmful if swallowed [Warning Acute toxicity, oral];
H315 (97.83%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (97.83%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (95.65%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Wikipedia

5-Bromo-2,3-difluorophenol

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